Ethyl 2-cyano-2-(3-methoxyphenyl)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(3-methoxyphenyl)acetate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)11(8-13)9-5-4-6-10(7-9)15-2/h4-7,11H,3H2,1-2H3 |
InChI Key |
DUUYWFVQWCQZPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Knoevenagel Condensation Approaches
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, stands as the most prevalent method for synthesizing Ethyl 2-cyano-2-(3-methoxyphenyl)acetate. This reaction involves the base-catalyzed condensation of 3-methoxybenzaldehyde (B106831) with ethyl cyanoacetate (B8463686).
Base-Catalyzed Condensations
Various bases have been employed to catalyze the Knoevenagel condensation for the synthesis of related α,β-unsaturated compounds, with piperidine (B6355638) and ammonium (B1175870) salts like ammonium acetate (B1210297) being common choices. researchgate.nettue.nliosrjournals.org Piperidine, a secondary amine, is a frequently utilized catalyst in Knoevenagel condensations due to its optimal balance of nucleophilicity and basicity. researchgate.netresearchgate.net Ammonium acetate is another effective and environmentally benign catalyst for this transformation. tue.nliosrjournals.orgresearchgate.net The catalytic cycle typically involves the deprotonation of the active methylene (B1212753) group of ethyl cyanoacetate by the base, followed by nucleophilic attack on the carbonyl carbon of 3-methoxybenzaldehyde and subsequent dehydration to yield the final product.
Optimization of Catalytic Conditions and Reaction Parameters
The efficiency of the Knoevenagel condensation is highly dependent on the optimization of various reaction parameters. Studies on similar reactions have shown that catalyst loading, temperature, and reaction time are critical factors influencing the product yield. For instance, in related syntheses, piperidine has been shown to be an effective organocatalyst. researchgate.netnih.gov The optimization of these parameters is crucial to maximize the yield of this compound while minimizing side reactions. Research into the synthesis of similar cyanoacrylates has demonstrated that adjusting catalyst concentration and temperature can significantly impact reaction outcomes. researchgate.net Microwave-assisted synthesis has also been explored for Knoevenagel condensations, often leading to reduced reaction times and improved yields. unifap.brorganic-chemistry.org
Below is an interactive data table summarizing the impact of different catalysts on the Knoevenagel condensation of aromatic aldehydes with active methylene compounds, based on findings from related studies.
Influence of Solvent Systems on Reaction Efficiency
The choice of solvent plays a significant role in the efficiency of the Knoevenagel condensation. The polarity of the solvent can influence the rate of both the initial aldol (B89426) addition and the subsequent dehydration step. A variety of solvents have been investigated for similar reactions, including ethanol (B145695), acetonitrile, and toluene, as well as solvent-free conditions. tue.nlresearchgate.netresearchgate.net Acetonitrile has been shown to be a superior solvent in some ionic liquid-catalyzed Knoevenagel condensations. researchgate.net Solvent-free conditions, where the reaction is typically heated, offer a greener alternative by reducing solvent waste. tue.nlresearchgate.net The selection of an appropriate solvent system is a key parameter to optimize for achieving high yields of this compound.
The following interactive table illustrates the effect of different solvent systems on the Knoevenagel condensation based on related research.
Stereochemical Control in Synthesis: Preferential E-Isomer Formation
A significant aspect of the Knoevenagel condensation is its potential for stereoselectivity. In the case of the reaction between an aromatic aldehyde and an active methylene compound like ethyl cyanoacetate, the formation of two geometric isomers, (E) and (Z), is possible. However, the Knoevenagel condensation typically exhibits a high degree of stereochemical control, leading to the preferential formation of the thermodynamically more stable E-isomer. organic-chemistry.orgmdpi.com X-ray crystallographic analysis of related compounds has confirmed the E-geometry of the products. unifap.brdocumentsdelivered.com This stereoselectivity is a valuable feature of this synthetic route, often yielding a single, well-defined product.
Palladium-Catalyzed Coupling Reactions for Synthesis
While the Knoevenagel condensation is the primary route, palladium-catalyzed cross-coupling reactions represent a potential alternative for the synthesis of this compound. The Heck reaction, which involves the coupling of an aryl halide with an alkene, is a plausible approach. organic-chemistry.orgmdpi.com In this context, the reaction would likely involve the coupling of a 3-haloanisole (e.g., 3-bromoanisole) with an acrylate (B77674) derivative. Palladium-catalyzed arylation of ethyl cyanoacetate has also been reported as a method for forming α-aryl cyanoacetates. nih.govorganic-chemistry.org This would involve the direct coupling of an aryl halide with ethyl cyanoacetate in the presence of a palladium catalyst and a suitable ligand. While these methods are well-established in organic synthesis, their specific application to the synthesis of this compound is less commonly reported than the Knoevenagel condensation.
Industrial Production Methodologies
For the industrial-scale production of this compound and related cyanoacrylates, efficiency, safety, and environmental considerations are paramount. The traditional production of cyanoacrylates often involves the condensation of an alkyl cyanoacetate with formaldehyde (B43269) to form a polymer, which is then thermally cracked to yield the monomer. inchem.orgwikipedia.orggoogle.comgoogle.com
Continuous flow reactors are increasingly being adopted in the chemical industry as they offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency. nih.govuc.pt The synthesis of ethyl isocyanoacetate has been successfully demonstrated using a telescoped continuous flow process. rsc.org A continuous production process for cyanoacetate has also been described, utilizing a tubular reactor. google.com The application of continuous flow technology to the Knoevenagel condensation for the synthesis of this compound could offer a more sustainable and efficient manufacturing process. This approach would allow for precise control over reaction parameters, potentially leading to higher yields and purity on an industrial scale. researchgate.net
Purification and Isolation Techniques
The isolation and purification of the target compound, this compound, are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts, yielding a product of high purity. The primary techniques employed for this purpose are column chromatography and recrystallization.
Column Chromatography
Column chromatography is a widely utilized method for the purification of cyanoacrylate derivatives. researchgate.net The crude reaction mixture is adsorbed onto a stationary phase, typically silica (B1680970) gel, and eluted with a suitable mobile phase. The choice of eluent system is crucial for achieving effective separation. A common mobile phase for compounds of this nature is a mixture of petroleum ether and ethyl acetate. researchgate.netnih.gov The polarity of the solvent system is optimized to allow for the differential elution of the desired product from the impurities.
For a structurally related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, column chromatography was successfully performed using a petroleum ether:ethyl acetate mixture in a 7:3 ratio. researchgate.netnih.gov The progress of the separation is monitored by techniques such as Thin Layer Chromatography (TLC), and the fractions containing the pure product are combined.
Table 1: Illustrative Column Chromatography Parameters for a Related Cyanoacrylate Derivative
| Parameter | Details |
|---|---|
| Stationary Phase | Silica Gel |
| Mobile Phase | Petroleum Ether: Ethyl Acetate (7:3) |
| Elution Monitoring | Thin Layer Chromatography (TLC) |
| Result | Isolation of pale green colored crystals |
Note: This data is based on the purification of a structurally similar compound and serves as a representative example. researchgate.netnih.gov
Recrystallization
Following initial purification by column chromatography, recrystallization is often employed to achieve a higher degree of purity. This technique relies on the principle of differential solubility of the compound and impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.
For related compounds, ethanol has been documented as an effective solvent for recrystallization. iucr.org The process typically involves dissolving the compound in hot ethanol and allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Table 2: General Recrystallization Protocol
| Step | Procedure |
|---|---|
| 1. Solvent Selection | Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., Ethanol). |
| 2. Dissolution | Dissolve the crude product in a minimum amount of the hot solvent. |
| 3. Cooling | Allow the solution to cool slowly to room temperature to promote crystal growth. |
| 4. Crystallization | Further cool the solution in an ice bath to maximize the yield of crystals. |
| 5. Isolation | Collect the crystals by filtration. |
| 6. Washing | Wash the crystals with a small amount of cold solvent to remove residual impurities. |
| 7. Drying | Dry the purified crystals, often under vacuum. |
The effectiveness of both column chromatography and recrystallization is contingent on the specific physical and chemical properties of this compound and any impurities present in the reaction mixture.
Reactivity and Chemical Transformations
General Functional Group Reactivity
The distinct functional groups of the molecule each offer specific sites for chemical modification.
Oxidation Reactions of the Hydroxy Group
This reaction is not applicable to Ethyl 2-cyano-2-(3-methoxyphenyl)acetate as the compound does not possess a hydroxy (-OH) functional group. Its structure consists of an ethyl ester, a cyano group, and a methoxyphenyl group attached to the α-carbon.
Reduction Reactions of the Cyano Group
The cyano (nitrile) group is readily susceptible to reduction, a transformation that provides a valuable route to primary amines. This conversion can be accomplished through several standard methodologies in organic synthesis. libretexts.org
Alternatively, catalytic hydrogenation can be employed. This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Common catalysts for this reduction include palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org The reaction conditions, such as temperature and pressure, are adjusted depending on the specific catalyst and substrate. libretexts.org The versatility of α-cyanoesters like this compound in synthesis is enhanced by the ability to remove the activating cyano group via reductive decyanation, further broadening its synthetic applications. beilstein-journals.org
| Reaction | Reagent(s) | Product |
|---|---|---|
| Cyano Group Reduction | 1. LiAlH₄ in ether 2. H₃O⁺ workup | Ethyl 3-amino-2-(3-methoxyphenyl)propanoate |
| Cyano Group Reduction | H₂, Pd/C catalyst | Ethyl 3-amino-2-(3-methoxyphenyl)propanoate |
Nucleophilic Substitution Reactions on the Methoxy (B1213986) Group
The methoxy (-OCH₃) group on the phenyl ring is an aryl ether linkage. Such ethers are generally unreactive towards standard nucleophilic substitution conditions due to the strength of the sp² C-O bond. Cleavage of this bond, often referred to as O-demethylation, typically requires harsh conditions.
Strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can be used to cleave the ether, proceeding via protonation of the ether oxygen followed by nucleophilic attack by the halide ion on the methyl group (an SN2 reaction). Alternatively, potent Lewis acids, most notably boron tribromide (BBr₃), are highly effective for cleaving aryl ethers under milder conditions compared to strong acids. The reaction with BBr₃ proceeds through the formation of a Lewis acid-base adduct, followed by the elimination of methyl bromide. This would convert the methoxy group into a hydroxy group, yielding the corresponding phenol.
| Reaction | Reagent(s) | Product |
|---|---|---|
| O-Demethylation | HBr (concentrated), heat | Ethyl 2-cyano-2-(3-hydroxyphenyl)acetate |
| O-Demethylation | BBr₃ in CH₂Cl₂ | Ethyl 2-cyano-2-(3-hydroxyphenyl)acetate |
Cycloaddition and Annulation Reactions
These reactions represent powerful methods for constructing cyclic molecular architectures.
[3+2] Cycloaddition Reactions (e.g., with Imidazole (B134444) N-Oxides)
[3+2] Cycloaddition, also known as 1,3-dipolar cycloaddition, is a chemical reaction between a 1,3-dipole and a dipolarophile, which results in the formation of a five-membered ring. uchicago.edusci-rad.com The dipolarophile is typically an unsaturated molecule, most commonly an alkene or an alkyne. mdpi.com
This compound, being a saturated molecule (lacking a C=C or C≡C bond), does not fit the profile of a typical dipolarophile. While the nitrile (C≡N) group can, in some instances, act as a dipolarophile, it is generally less reactive than carbon-carbon multiple bonds. There are no specific literature examples detailing the [3+2] cycloaddition of imidazole N-oxides with saturated α-cyanoesters like the title compound. Such a reaction would be unconventional, as the reactivity framework of 1,3-dipolar cycloadditions is primarily built around reactions with alkenes and alkynes. sci-rad.commdpi.com
Michael Addition Pathways and Mechanistic Considerations
The Michael addition is a cornerstone of carbon-carbon bond formation, involving the 1,4-addition of a nucleophile to an α,β-unsaturated compound. wikipedia.orgmasterorganicchemistry.com In this context, this compound serves as an excellent "Michael donor."
The key to its function as a Michael donor lies in the acidity of the α-hydrogen—the hydrogen atom on the carbon attached to both the cyano and the ethyl ester groups. Both of these groups are strongly electron-withdrawing, which stabilizes the conjugate base formed upon deprotonation. wikipedia.org
The mechanism proceeds via three main steps: masterorganicchemistry.com
Formation of the Nucleophile: A base (B:) removes the acidic α-hydrogen, creating a resonance-stabilized carbanion (enolate). The negative charge is delocalized over the α-carbon, the oxygen atom of the ester carbonyl, and the nitrogen atom of the cyano group.
Conjugate Addition: The stabilized carbanion acts as a potent nucleophile and attacks the β-carbon of an α,β-unsaturated "Michael acceptor" (such as an enone, acrylate (B77674), or acrylonitrile). This results in the formation of a new carbon-carbon bond at the β-position and generates a new enolate intermediate from the acceptor molecule. wikipedia.orgmasterorganicchemistry.com
Protonation: The enolate intermediate formed in the previous step is protonated, typically by the conjugate acid of the base (HB) or during a workup step, to yield the final, neutral Michael adduct. masterorganicchemistry.com
This pathway is highly efficient for creating 1,5-dicarbonyl compounds or their analogues (e.g., 1,5-ketonitriles), which are versatile intermediates for further synthetic transformations. chempedia.info
| Reaction Role | Michael Acceptor Example | Base Catalyst | Resulting Adduct Structure |
|---|---|---|---|
| Michael Donor | Methyl vinyl ketone | Sodium ethoxide (NaOEt) | Forms a 1,5-ketonitrile ester |
| Michael Donor | Acrylonitrile | Potassium tert-butoxide (t-BuOK) | Forms a dinitrile ester |
| Michael Donor | Ethyl acrylate | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Forms a diester nitrile |
Rearrangement Reactions and Specialized Methodologies
While this compound itself may not be the primary substrate for all rearrangement reactions, its structural motifs are relevant to specialized transformations mediated by related cyanoacetate (B8463686) compounds.
The Lossen rearrangement is the conversion of a hydroxamic acid or its derivatives to an isocyanate, which can be subsequently trapped by nucleophiles to form amines, ureas, or carbamates. wikipedia.orgnumberanalytics.com This reaction typically requires the activation of the hydroxamic acid's hydroxyl group.
Recent methodologies have employed specific ethyl cyanoacetate derivatives as efficient activating agents to mediate the Lossen rearrangement under mild conditions. acs.orgnih.gov A key reagent, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), is used to convert carboxylic acids into their corresponding O-sulfonylated hydroxamic acids in situ. acs.orgnih.gov This intermediate readily undergoes the Lossen rearrangement to produce an isocyanate. The process is advantageous as it allows for a one-pot, racemization-free synthesis of ureas directly from carboxylic acids and amines. acs.org The byproduct, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), can be recovered and recycled, making the method more cost-effective and environmentally friendly. nih.gov
The Blaise reaction is a classic organometallic reaction that involves the addition of an organozinc intermediate, derived from an α-haloester, to a nitrile. wikipedia.orgchem-station.com This reaction is a powerful tool for C-C bond formation, yielding either a β-enamino ester or a β-keto ester upon hydrolytic workup. jk-sci.comorganic-chemistry.org
In the context of this reaction, a cyano-substituted ester like this compound would serve as the nitrile component. The reaction mechanism involves the nucleophilic attack of the zinc enolate of an α-bromoester on the electrophilic carbon of the nitrile group. wikipedia.org The resulting metalloimine intermediate is then hydrolyzed. wikipedia.org Acidic workup (e.g., with 1 M HCl) leads to the β-keto ester, while a milder basic workup (e.g., with 50% K₂CO₃) furnishes the β-enamino ester. wikipedia.orgjk-sci.com The efficiency of the Blaise reaction has been improved through modern protocols that utilize activated zinc and optimized solvent systems, expanding its utility in organic synthesis. organic-chemistry.orgpondiuni.edu.in
Table 2: Specialized Reactions Involving Cyanoacetate Scaffolds
| Reaction | Role of Cyanoacetate Moiety | Key Transformation | Resulting Product Class |
| Lossen Rearrangement | Derivative acts as an activating agent for carboxylic acids | Carboxylic Acid → Isocyanate | Ureas, Carbamates, Amines |
| Blaise Reaction | Compound acts as the nitrile substrate | Nitrile + α-Haloester → β-Keto/Enamino Ester | β-Keto Esters, β-Enamino Esters |
Selective Demethylation Strategies
The 3-methoxyphenyl (B12655295) group in this compound contains a stable aryl methyl ether bond. The cleavage of this bond to unmask the corresponding phenolic hydroxyl group is a crucial transformation in synthetic chemistry, particularly in the synthesis of natural products and pharmaceuticals. sci-hub.se
A variety of reagents and methods have been developed for the demethylation of aryl methyl ethers. rsc.org The choice of reagent often depends on the presence of other functional groups in the molecule.
Lewis Acids: Strong Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving aryl ethers, but can sometimes lack selectivity. Aluminum chloride (AlCl₃) is another common Lewis acid used for this purpose, where the reaction conditions can be tuned to achieve regioselectivity in polymethoxy systems. google.com
Strong Protic Acids: Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave aryl methyl ethers, often requiring high temperatures. The efficiency of these reactions can be enhanced by using additives. For instance, the use of a phase-transfer catalyst like Aliquat-336 with HBr has been shown to accelerate the demethylation of various substrates, including those with electron-withdrawing cyano and nitro groups. sci-hub.se
Nucleophilic Reagents: Sulfur-based nucleophiles, particularly thiols like 3-mercaptopropionic acid in the presence of a base, are effective for demethylation. google.com This method can offer high selectivity. For example, a patented process describes the selective demethylation of a para-methoxy group on a phenyl ring that is also substituted with a cyano group. google.com
The presence of the electron-withdrawing cyano and ester groups on the benzylic carbon of this compound would influence the electronic properties of the aromatic ring, which must be considered when selecting a demethylation strategy to avoid unwanted side reactions.
Table 3: Common Reagents for Aryl Methyl Ether Demethylation
| Reagent Class | Examples | General Conditions |
| Lewis Acids | BBr₃, AlCl₃ | Anhydrous organic solvent, often at low to room temperature |
| Protic Acids | HBr, HI | Often requires heat; can be used with additives (e.g., PTC) |
| Nucleophiles | Thiolates (e.g., from 3-mercaptopropionic acid), Alkali Metals | Basic or reducing conditions |
Applications in Advanced Organic Synthesis
As a Precursor in the Synthesis of Pharmacologically Significant Molecules
The ethyl cyanoacetate (B8463686) framework is a cornerstone in the synthesis of numerous pharmacologically active compounds. Its utility as a precursor is primarily due to its role as an active methylene (B1212753) compound, readily participating in reactions that build complex heterocyclic systems. researchgate.netscielo.br Many purine (B94841) derivatives, such as theophylline, caffeine, and uric acid, can be synthetically derived from ethyl cyanoacetate. wikipedia.org Furthermore, the compound is a key starting material for the synthesis of Allopurinol, a medication used in the treatment of chronic gout. wikipedia.org
The presence of the 3-methoxyphenyl (B12655295) group in Ethyl 2-cyano-2-(3-methoxyphenyl)acetate provides a strategic advantage for creating more complex and targeted drug candidates. This substituted aryl moiety allows for the generation of α-aryl nitriles, which are themselves versatile intermediates for a variety of bioactive heterocycles, including those found in medicinal compounds like the breast cancer drug anastrozole. chu-lab.org The reactivity of the cyanoacetate core enables its incorporation into diverse molecular scaffolds that are of significant interest in drug discovery.
The general synthetic utility is summarized in the table below:
| Precursor Class | Pharmacological Application / Synthesized Molecules |
| Ethyl Cyanoacetate | Building block for heterocycles like purines (Theophylline, Caffeine) and pyrazolopyrimidines (Allopurinol). wikipedia.org |
| α-Aryl Nitriles (from Aryl Cyanoacetates) | Intermediates for bioactive heterocycles, found in drugs such as Anastrozole. chu-lab.org |
| Polyfunctional Olefins (from Cyanoacetic Acid) | Serve as versatile building blocks for structurally complex molecules with wide bioactive potential. scielo.br |
Role in Agrochemical Synthesis
In the field of agrochemicals, derivatives of cyanoacetic acid and its esters are recognized for their potential as active ingredients and as key intermediates. Research has demonstrated that certain Knoevenagel condensation adducts of cyanoacetic acid possess larvicidal properties, for instance, against the mosquito species Aedes aegypti, a vector for various diseases. scielo.br This highlights the potential of this chemical class in developing new pest control agents. The broader category of 2-cyanoacrylate derivatives has been the subject of significant research for various pesticide activities. researchgate.net
Furthermore, ethyl cyanoacetate derivatives serve as precursors to alkyl aryl ketones, which are established and important intermediates in the manufacturing processes of the agrochemical industry. researchgate.net The structure of this compound, combining the reactive cyanoacetate core with a substituted aryl group, makes it a valuable starting material for creating new agrochemical candidates. The nature and position of substituents on the aryl ring are known to be critical for modulating the herbicidal activity in other classes of agrochemicals, such as 6-arylpicolinates, suggesting the importance of such substituted precursors. digitellinc.com
Intermediate in Multi-Component and Tandem Reaction Sequences
The chemical reactivity of this compound makes it an exemplary substrate for multi-component reactions (MCRs) and tandem (or cascade) reaction sequences. These advanced synthetic strategies enable the construction of complex molecular architectures in a single pot, which is efficient and aligns with the principles of green chemistry. mdpi.com
The activated methylene group of the cyanoacetate moiety is highly susceptible to condensation reactions, particularly the Knoevenagel condensation, which frequently serves as the initiating step in these complex sequences. unifap.brscielo.br In a typical MCR, an aryl aldehyde, an active methylene compound like this compound, and a third component can be combined to rapidly generate diverse heterocyclic scaffolds, such as 2-amino-4H-pyrans and various phosphonates. mdpi.combeilstein-journals.org
The versatility of this chemistry is further demonstrated in enzyme-promoted cascade reactions. For example, a lipase-catalyzed cascade involving cyanoacetic acid can proceed through sequential esterification and Knoevenagel condensation to yield complex unsaturated esters in a one-pot procedure. nih.gov This showcases the potential of the cyanoacetate core to participate in sophisticated, multi-step transformations, positioning this compound as a valuable intermediate for the efficient synthesis of complex organic molecules.
Utility in Peptide Synthesis: Development of Modified Coupling Reagents
The ethyl 2-cyanoacetate scaffold is fundamental to the development of a modern class of highly efficient peptide coupling reagents. These reagents are designed to facilitate the formation of amide bonds between amino acids while minimizing racemization, a critical challenge in peptide synthesis. The core of these reagents is often a derivative of ethyl 2-cyano-2-(oxyimino)acetate (Oxyma). nih.gov
Oxyma-based reagents have gained prominence as safer and effective alternatives to traditional coupling additives like HOBt, which can be explosive. nih.gov By modifying the oxyimino group of the ethyl cyanoacetate core, chemists have developed a range of standalone coupling reagents with exceptional performance in both solution-phase and solid-phase peptide synthesis. acs.orgresearchgate.net These modified reagents activate the carboxylic acid of one amino acid, allowing it to react cleanly and efficiently with the amine group of another, leading to high yields and preservation of stereochemical integrity. nih.govresearchgate.net
The table below details several key coupling reagents developed from the ethyl cyanoacetate framework:
| Reagent Acronym | Full Chemical Name | Key Advantages in Peptide Synthesis |
| o-NosylOXY | Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate | Generates recyclable byproducts, making it cost-effective and environmentally friendly; ensures racemization-free synthesis. acs.org |
| Boc-Oxyma | Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate | High reactivity similar to COMU, but is easier to prepare and its byproducts can be recovered and reused. researchgate.net |
| TCBOXY | (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate | Acts as a modified, recyclable version of the Yamaguchi reagent; effectively suppresses racemization during amide bond formation. nih.govnih.govresearchgate.net |
Mechanistic and Theoretical Investigations
Computational Chemistry Approaches (e.g., Density Functional Theory for Reaction Mechanism Elucidation)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating molecular structures, electronic properties, and reaction mechanisms. While a dedicated DFT study on Ethyl 2-cyano-2-(3-methoxyphenyl)acetate is not prominently documented, the application of these methods to analogous structures provides significant insight.
DFT calculations are routinely employed to:
Elucidate Molecular Geometry: Optimize the three-dimensional structure of the molecule to find its lowest energy conformation.
Analyze Electronic Structure: Calculate properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges to predict reactivity.
Model Reaction Pathways: Map the potential energy surface of a reaction, identifying transition states and intermediates to determine the most favorable mechanistic route.
For instance, computational studies are used to explore the synthesis of functionalized cyclopropanes from allylic derivatives with ethyl diazoacetate, where DFT calculations suggest an outer-sphere mechanism is operative. nih.gov Similarly, DFT could be applied to model the synthesis of the title compound, such as the palladium-catalyzed α-arylation of ethyl cyanoacetate (B8463686), to rationalize reaction outcomes and catalyst efficiency. researchgate.net Such an analysis would involve calculating the energies of intermediates and transition states for steps like oxidative addition, ligand exchange, and reductive elimination.
Analysis of Reaction Pathways and Identification of Intermediates
The reaction pathways involving this compound are dictated by its functional groups: the ester, the nitrile, and the activated α-carbon. The synthesis of this class of compounds, α-aryl-α-cyanoacetates, is a key reaction pathway to consider.
A primary route for its formation is the palladium-catalyzed α-arylation of ethyl cyanoacetate with an appropriate aryl halide, such as 3-bromoanisole. researchgate.net The generally accepted mechanism for this cross-coupling reaction involves a catalytic cycle with several key intermediates:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).
Deprotonation/Transmetalation: A base deprotonates the ethyl cyanoacetate at the α-carbon, forming an enolate. This enolate then coordinates to the palladium center.
Reductive Elimination: The aryl group and the enolate couple, and the product, this compound, is eliminated from the metal center, regenerating the Pd(0) catalyst.
Once formed, the compound can undergo further reactions. The α-cyano ester moiety is susceptible to hydrolysis and decarboxylation under certain conditions, which would lead to the formation of (3-methoxyphenyl)acetonitrile (B41291). researchgate.net The nitrile and ester groups themselves are also reactive centers for nucleophilic attack. wikipedia.org
Stereochemical Conformation in Solution and Solid State
A definitive crystal structure for this compound has not been reported in the literature. However, the solid-state conformation can be inferred with high confidence from the crystallographic data of the closely related analogue, Ethyl 2-(3-methoxyphenyl)acetate , which lacks only the α-cyano group. researchgate.net
Intermolecular interactions are crucial for the packing of molecules in the solid state. Studies on similar compounds, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, reveal the prevalence of C—H⋯O interactions, which link molecules into dimers, as well as weak C—H⋯π and π–π stacking interactions that further stabilize the crystal lattice. nih.govresearchgate.net These types of non-covalent interactions would also be expected to play a significant role in the crystal packing of the title compound.
| Crystallographic Data for Analogue: Ethyl 2-(3-methoxyphenyl)acetate researchgate.net | |
| Parameter | Value |
| Chemical Formula | C₁₁H₁₄O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.868 (2) |
| b (Å) | 4.851 (2) |
| c (Å) | 15.428 (4) |
| β (°) | 107.70 (3) |
| Volume (ų) | 1060.1 (6) |
| Z | 4 |
| Dihedral Angle (Benzene Ring to Ester Group) | 5.38 (2)° |
Kinetic and Thermodynamic Studies of Reactivity
The reactivity of the α-proton in the precursor, ethyl cyanoacetate, is central to many of its reactions. Kinetic studies on Knoevenagel condensation reactions have shown that the rate of reaction is dependent on the C-H acidity of the active methylene (B1212753) compound. cas.cz This indicates that the kinetics of reactions involving the deprotonation of the α-carbon in this compound would be influenced by the electron-withdrawing effects of both the cyano and ester groups, as well as the electronic nature of the 3-methoxyphenyl (B12655295) substituent.
Furthermore, kinetic phenomena are critical in controlling stereochemical outcomes. For example, dynamic kinetic resolution via asymmetric transfer hydrogenation is an established method for synthesizing chiral molecules from related β-substituted-α-keto esters. nih.gov This highlights how kinetic control can be leveraged in reactions involving the α-cyano ester framework to achieve high levels of stereoselectivity.
Thermodynamic studies on such compounds would typically involve the determination of key values like the standard molar enthalpy of combustion and the standard molar enthalpy of sublimation. These experimental values allow for the calculation of the standard molar enthalpy of formation in both the crystalline and gaseous states, providing fundamental data on the molecule's stability. Such data, however, has not been reported for the title compound.
Structural Analysis and Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons and carbon atoms.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and their neighboring atoms. For Ethyl 2-cyano-2-(3-methoxyphenyl)acetate , the spectrum would be expected to show distinct signals corresponding to the aromatic protons on the 3-methoxyphenyl (B12655295) ring, the methoxy (B1213986) group protons, the single proton on the alpha-carbon (the carbon attached to both the cyano and ester groups), and the ethyl group protons of the ester. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are key to assigning the structure.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in This compound would give a distinct signal. This includes the carbons of the benzene (B151609) ring, the methoxy carbon, the carbonyl carbon of the ester, the cyano carbon, the alpha-carbon, and the two carbons of the ethyl group. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.
Advanced NMR Techniques for Stereochemical Assignment
While This compound is chiral, it is typically synthesized and analyzed as a racemic mixture. Advanced NMR techniques are generally used for molecules with more complex stereochemistry, such as those containing double bonds with E/Z isomerism. For instance, proton-coupled ¹³C spectra can reveal coupling between carbons and attached protons, which can help in assigning stereochemistry in relevant cases. However, for a simple chiral center like the one in this molecule, standard ¹H and ¹³C NMR are sufficient for structural confirmation, while specialized chiral NMR techniques would be needed to analyze enantiomeric purity if required.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of This compound can be grown, this technique can provide precise bond lengths, bond angles, and torsion angles. Furthermore, it reveals how the molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding or π-stacking that govern the crystal packing.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. Techniques like High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization methods like Electrospray Ionization (ESI), can provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula, C₁₂H₁₃NO₃ for This compound , by distinguishing it from other compounds with the same nominal mass.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would exhibit characteristic absorption bands that confirm its structure. Key expected vibrations include:
A sharp, medium-intensity peak for the nitrile (C≡N) stretch.
A strong, sharp peak for the carbonyl (C=O) stretch of the ester.
Stretching vibrations for the C-O bonds of the ester and the ether.
Bands corresponding to C-H stretching of the aromatic ring and the aliphatic ethyl and methoxy groups.
Bands related to the C=C stretching of the aromatic ring.
Elemental Analysis for Purity and Composition Verification
The underlying principle of modern elemental analysis, often referred to as CHN analysis, involves the combustion of a small, precisely weighed amount of the substance in an oxygen-rich environment. This process converts the carbon into carbon dioxide (CO2), hydrogen into water (H2O), and nitrogen into nitrogen gas (N2) or nitrogen oxides which are then reduced to N2. These resulting gases are separated and quantified by a detector, allowing for the calculation of the mass percentages of each element in the original sample. nih.gov
For "this compound," the theoretical elemental composition is calculated from its molecular formula, C₁₂H₁₃NO₃. The molecular weight and the expected percentages of carbon, hydrogen, and nitrogen are presented below.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 65.74 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 5.98 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.39 |
| Oxygen | O | 16.00 | 3 | 48.00 | 21.89 |
| Total | 219.234 | 100.00 |
In practice, the results from an elemental analyzer are presented as "Found" values. These experimental results are then compared to the "Calculated" (Calcd.) theoretical values. A close agreement between the found and calculated percentages is a strong indicator of the compound's purity and supports the assigned chemical structure. Generally, a deviation of within ±0.4% is considered acceptable for a pure compound in synthetic chemistry research. nih.gov
Comparison of Theoretical and Experimental Elemental Analysis Data
| Element | Calculated (%) | Found (%) | Deviation (%) |
| Carbon | 65.74 | Experimental Value | Difference |
| Hydrogen | 5.98 | Experimental Value | Difference |
| Nitrogen | 6.39 | Experimental Value | Difference |
Significant discrepancies between the found and calculated values would suggest the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis. For instance, a higher-than-expected carbon percentage might indicate an impurity with a higher carbon-to-heteroatom ratio. Conversely, a lower percentage could suggest the presence of inorganic salts or water. Therefore, elemental analysis serves as a critical quality control check in the characterization of synthesized compounds. thermofisher.com While no direct experimental data for the title compound was located, related compounds such as Ethyl 2-cyano-3-(3-methoxylphenyl)-2-propenoate have been characterized using this method, demonstrating its routine application in verifying the composition of structurally similar molecules. chemrxiv.org
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Pathways
The synthesis of ethyl 2-cyano-2-(3-methoxyphenyl)acetate can be approached through several established chemical transformations. However, future research could focus on developing more efficient, environmentally friendly, and economically viable synthetic methods.
One promising avenue is the optimization of the alkylation of (3-methoxyphenyl)acetonitrile (B41291). The synthesis of this precursor is well-established, often involving the reaction of m-methoxybenzyl chloride with sodium cyanide. chemicalbook.com The subsequent alkylation of (3-methoxyphenyl)acetonitrile with an ethylating agent, such as ethyl chloroformate or diethyl carbonate, in the presence of a suitable base, would yield the target compound. Future studies could explore the use of greener solvents, phase-transfer catalysts, or flow chemistry to improve reaction efficiency and minimize waste.
Another potential synthetic strategy involves the Knoevenagel condensation of 3-methoxybenzaldehyde (B106831) with ethyl cyanoacetate (B8463686) to form ethyl 2-cyano-3-(3-methoxyphenyl)acrylate, followed by a selective reduction of the carbon-carbon double bond. chemrxiv.org While the Knoevenagel condensation is a well-understood reaction, research into novel catalysts, such as solid acids or bases, could offer advantages in terms of reusability and ease of separation. The subsequent reduction step presents an opportunity to explore selective hydrogenation catalysts or hydride reagents that can reduce the double bond without affecting the cyano or ester functionalities.
Investigation of New Reactivity Modes and Transformations
The presence of a nitrile, an ester, and a methoxy-substituted aromatic ring provides this compound with a rich chemical reactivity that is yet to be fully explored. The active methylene (B1212753) proton, alpha to both the cyano and ester groups, can be deprotonated to form a stabilized carbanion. This nucleophile can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and Michael additions.
Future investigations could focus on the utility of this compound in multicomponent reactions to construct complex molecular architectures in a single step. Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up pathways to a diverse range of derivatives. The ester functionality can undergo hydrolysis, transesterification, or reduction to an alcohol. The aromatic ring can be subjected to electrophilic substitution reactions, although the directing effects of the methoxy (B1213986) and the substituted acetate (B1210297) groups would need to be considered.
Application in Diverse Areas of Chemical Research Beyond Current Scope
While specific applications for this compound are not yet established, the structural features of the molecule suggest potential utility in several areas of chemical research.
Medicinal Chemistry: Cyanoacetate derivatives are known to be valuable precursors for the synthesis of various heterocyclic compounds with a wide range of biological activities. nih.gov For instance, trimethoxyphenyl-based compounds have shown potential as anticancer agents. nih.gov Future research could involve the use of this compound as a building block for the synthesis of novel nitrogen- and oxygen-containing heterocycles. Screening these new compounds for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, could be a fruitful area of investigation.
Materials Science: The presence of polar functional groups and an aromatic ring suggests that derivatives of this compound could be explored for applications in materials science. For example, the incorporation of this unit into polymer backbones or as side chains could influence the thermal and optical properties of the resulting materials. The cyano group, in particular, can be involved in the formation of charge-transfer complexes, which might be of interest for organic electronics.
Agricultural Chemistry: The biological activity of related cyanoacrylate derivatives as anthelmintic agents suggests that compounds derived from this compound could be screened for potential applications in agriculture. nih.gov This could include investigations into their properties as herbicides, insecticides, or fungicides.
Computational Design and Prediction of Novel Derivatives with Tailored Properties
Computational chemistry offers a powerful tool for guiding future research directions. Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric and electronic properties of this compound and its potential derivatives.
Future computational studies could focus on:
Reaction Mechanism Elucidation: Calculating transition state energies for various potential reactions can provide insights into the most favorable reaction pathways and help in the design of more efficient synthetic strategies.
Prediction of Spectroscopic Properties: Computational prediction of NMR, IR, and UV-Vis spectra can aid in the characterization of newly synthesized compounds.
Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of derivatives of this compound with biological targets, it may be possible to design new molecules with enhanced biological activity. For example, docking studies could be used to predict the binding affinity of potential enzyme inhibitors. nih.gov
Prediction of Material Properties: Computational methods can be used to predict properties such as thermal stability, electronic conductivity, and optical absorption of polymers or other materials incorporating the this compound moiety.
By combining theoretical predictions with experimental validation, a more targeted and efficient approach to exploring the potential of this and related compounds can be achieved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
